N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide
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Overview
Description
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide is a complex organic compound featuring a benzimidazole core fused with a benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide typically involves multiple steps, starting with the formation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form corresponding quinones or hydroquinones.
Reduction: Reduction reactions can be performed on the benzimidazole ring to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Typical reagents include halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., Grignard reagents).
Major Products Formed:
Oxidation: Quinones, hydroquinones
Reduction: Reduced benzimidazoles
Substitution: Halogenated derivatives, Grignard addition products
Scientific Research Applications
Chemistry: In organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in cross-coupling reactions and as a building block in molecular scaffolds.
Biology: The biological activity of this compound has been explored in various studies. It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Due to its bioactive properties, this compound has been investigated for its therapeutic potential. It may exhibit antitumor, antimicrobial, and anti-inflammatory activities, which are valuable in the treatment of various diseases.
Industry: In material science, this compound can be used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism by which N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Imidazole derivatives: These compounds share the benzimidazole core and exhibit similar biological activities.
Benzofuran derivatives: Compounds with benzofuran rings are structurally related and may have overlapping properties.
Coumarin derivatives: These compounds also contain fused benzene and oxygen-containing rings, similar to benzofuran.
Uniqueness: N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide stands out due to its unique combination of benzimidazole and benzofuran rings, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3/c1-28-19-12-6-7-14-13-20(29-21(14)19)23(27)26-16-9-3-2-8-15(16)22-24-17-10-4-5-11-18(17)25-22/h2-13H,1H3,(H,24,25)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJKQVCFRQBWKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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